4-methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c1-11(6-10(17)16-7-11)8-3-2-4-9(5-8)12(13,14)15/h2-5H,6-7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKOURBQOWSGLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Ketoamide Precursors
A widely employed strategy involves the cyclization of β-ketoamide intermediates. For example, 3-(3-(trifluoromethyl)phenyl)-3-oxopropanamide can undergo intramolecular cyclization in the presence of a Lewis acid catalyst such as AlCl₃ or ZnCl₂. This method mirrors protocols used in the synthesis of analogous pyrrolidinones:
Key Parameters :
Side products include 4-(trifluoromethyl)benzaldehyde (from retro-aldol reactions) and N-methylated byproducts , which are minimized by controlling reaction time and moisture levels.
Palladium-Catalyzed Cross-Coupling and Ring Closure
A two-step approach combines Suzuki-Miyaura coupling followed by ring-closing metathesis (RCM):
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Suzuki Coupling : 4-Bromo-3-(trifluoromethyl)benzene reacts with a methyl-substituted allylboronate to form 4-methyl-4-(3-(trifluoromethyl)phenyl)pent-1-en-3-one .
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RCM : Using Grubbs II catalyst, the enone undergoes cyclization to yield the pyrrolidinone ring:
Optimization Insights :
Reductive Amination and Lactam Formation
This route utilizes reductive amination of 3-(trifluoromethyl)benzaldehyde with methylamine, followed by lactamization:
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Reductive Amination :
-
Oxidation to Lactam :
Challenges : Over-oxidation to nitroxide derivatives occurs if reaction pH exceeds 8.0.
Advanced Catalytic Methods
Enantioselective Hydrogenation
For chiral variants, asymmetric hydrogenation of α,β-unsaturated ketones using chiral phosphine ligands (e.g., BINAP) and palladium catalysts achieves enantiomeric excess (ee) >90%. This method adapts protocols from the synthesis of 1-methyl-2-(2-hydroxyethyl)pyrrolidine :
Conditions :
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times from hours to minutes. A representative protocol involves heating a mixture of 3-(trifluoromethyl)phenylacetic acid and methylamine hydrochloride in DMF at 150°C for 15 minutes, achieving 78% yield.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclization | 60–72 | >95 | Simple setup | Moderate yields |
| Cross-Coupling/RCM | 55–65 | >98 | Stereocontrol | High catalyst cost |
| Reductive Amination | 50–60 | 90–95 | Scalability | Over-oxidation risks |
| Microwave | 70–78 | >97 | Rapid synthesis | Specialized equipment required |
Industrial-Scale Optimization
Solvent and Temperature Effects
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Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but require post-reaction purification to remove residuals.
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Exothermic Control : Gradual addition of reagents, as seen in the synthesis of trans-3-ethyl-2,5-dihydro-4-methyl-N-carboxamide derivatives , prevents thermal runaway.
Chemical Reactions Analysis
4-methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's. Its structural features allow it to act as a cholinesterase inhibitor, enhancing cholinergic neurotransmission.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| 4-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one | TBD | TBD |
| Galantamine | 0.5 | 0.6 |
Recent studies have shown that modifications on the phenyl ring can significantly influence the inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's therapy .
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of DNA replication, making them promising candidates against antibiotic-resistant strains .
Study 1: Cholinesterase Inhibition
In a recent investigation, a series of pyrrolidine derivatives were synthesized and tested for their cholinesterase inhibitory activity. The study found that the presence of the trifluoromethyl group significantly increased binding affinity to the target enzymes, suggesting potential applications in treating Alzheimer's disease .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial effects of trifluoromethyl-containing compounds. Results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of cell membrane integrity .
Industrial Applications
The compound serves as a building block for synthesizing more complex molecules in industrial applications. It is utilized in the development of agrochemicals and materials science due to its stability and reactivity under various conditions .
Mechanism of Action
The mechanism of action of 4-methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, thereby modulating their activity. This interaction can inhibit enzymes or alter signaling pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Fluorochloridone: The 3-chloro and 4-chloromethyl groups confer herbicidal activity by inhibiting phytoene desaturase, a key enzyme in carotenoid biosynthesis . Its soil half-life of 22.4 days reflects moderate persistence, with dissipation following first-order kinetics (y = 0.6022e⁻⁰.⁰³¹ˣ, R² = 0.925) .
- Its safety data sheet emphasizes precautions for handling due to unknown toxicity .
Trifluoromethyl Phenyl Group
The 3-(trifluoromethyl)phenyl moiety is a common feature in agrochemicals due to its electron-withdrawing properties, which stabilize the molecule against oxidative degradation . This group is present in fluorochloridone and its metabolites but absent in the 4-amino derivative, which instead incorporates a 3-fluorophenyl group .
Biological Activity
4-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is a compound of increasing interest due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The structure of this compound can be represented as follows:
This compound is characterized by:
- A pyrrolidine ring
- A trifluoromethyl group attached to a phenyl ring
- A methyl group on the pyrrolidine
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to improved binding affinity for specific receptors or enzymes.
1. Cholinesterase Inhibition
Research indicates that compounds with similar structures exhibit cholinesterase inhibition, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can enhance cholinergic neurotransmission.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Galantamine | 0.5 | 0.6 |
2. Antimicrobial Activity
The presence of the trifluoromethyl group has been linked to enhanced antimicrobial properties. Studies suggest that similar compounds can disrupt bacterial cell wall synthesis and inhibit DNA replication, making them potential candidates for combating antibiotic-resistant strains.
Study 1: Cholinesterase Inhibition
In a recent study, a series of pyrrolidine derivatives were synthesized and tested for their cholinesterase inhibitory activity. The results indicated that modifications at the phenyl ring significantly influenced the inhibitory potency against AChE and BChE.
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial effects of trifluoromethyl-containing compounds. It was found that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of cell membrane integrity and inhibition of essential enzymatic pathways.
Research Findings
Recent literature highlights several key findings regarding the biological activity of compounds similar to this compound:
- Enhanced Binding Affinity : The trifluoromethyl group increases binding affinity to target proteins, which is crucial for drug design.
- Increased Metabolic Stability : Compounds with this modification often show reduced metabolic degradation, extending their half-life in biological systems.
- Potential Therapeutic Applications : There is ongoing research into using these compounds for treating neurodegenerative diseases and infections caused by resistant bacteria.
Q & A
Q. What are the key physicochemical properties of fluorochloridone, and how are they experimentally determined?
Fluorochloridone's critical properties include a melting point of 80–81°C, density of 1.46 g/cm³, and logP of 3.58, which are determined via differential scanning calorimetry (DSC), X-ray crystallography, and reversed-phase HPLC, respectively . Its stability under varying pH and temperature conditions should be assessed using accelerated degradation studies coupled with LC-MS to monitor structural integrity.
Q. What analytical techniques are recommended for characterizing fluorochloridone’s purity and structural integrity?
- Purity analysis : Use HPLC with a C18 column (e.g., 0.1% formic acid in water/acetonitrile gradient) to quantify impurities. GC-MS with electron ionization (EI) is suitable for volatile derivatives .
- Structural confirmation : Employ H/C NMR to verify substituent positions (e.g., trifluoromethylphenyl group at position 1) and FT-IR for lactam carbonyl identification (~1700 cm⁻¹) .
Q. How can researchers ensure reproducibility in fluorochloridone synthesis?
While synthesis routes are not detailed in the evidence, standard protocols for pyrrolidin-2-one derivatives involve cyclization of β-amino acids or nucleophilic substitution reactions. Reaction conditions (e.g., solvent polarity, temperature) must be rigorously optimized and monitored via TLC or in situ NMR .
Advanced Research Questions
Q. How do stereochemical variations impact fluorochloridone’s herbicidal activity and environmental persistence?
Fluorochloridone exists as a 3:1 mixture of (3RS,4RS) and (3RS,4SR) enantiomers. Chiral HPLC (e.g., Chiralpak® AD-H column) or SFC (supercritical fluid chromatography) can separate enantiomers for individual bioactivity assays. The (3R,4R) enantiomer may dominate herbicidal effects, while (3R,4S) could influence soil adsorption .
Q. What methodologies resolve discrepancies in reported degradation half-lives (e.g., 22.4 days vs. longer estimates)?
Soil dissipation studies should standardize variables like organic matter content, microbial activity, and moisture. Use C-labeled fluorochloridone in microcosm experiments to track mineralization and bound residues. Data contradictions often arise from differences in soil type or extraction efficiency .
Q. How are fluorochloridone metabolites identified, and why are some predicted metabolites not detected experimentally?
Predicted metabolites (e.g., 4-(chloromethyl)-3-hydroxy-pyrrolidin-2-one) require derivatization (e.g., silylation for GC-MS) or advanced LC-HRMS (high-resolution mass spectrometry) for detection. Non-detection in soil extracts may result from rapid secondary degradation or covalent binding to humic acids .
Q. What computational tools are effective for modeling fluorochloridone’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) can simulate binding to plant phytoene desaturase. Validate predictions with site-directed mutagenesis of key residues (e.g., Tyr-365 in the enzyme active site) and compare IC₅₀ values across enantiomers .
Data Contradiction Analysis
Q. Why do some studies report fluorochloridone’s melting point as 80–81°C, while others suggest higher ranges?
Variations may arise from polymorphic forms or impurities. Perform DSC at controlled heating rates (e.g., 10°C/min) and characterize crystalline forms via powder XRD. Commercial samples often contain stabilizers that alter thermal profiles .
Q. How can researchers address inconsistencies in environmental fate models for fluorochloridone?
Incorporate field data (e.g., half-life in agricultural soils) into fugacity models (e.g., EQC model). Validate predictions using lysimeter studies under realistic climatic conditions. Discrepancies often stem from oversimplified assumptions about metabolite mobility .
Methodological Recommendations
- Enantiomer separation : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) with hexane/isopropanol mobile phases .
- Metabolite identification : Apply HRMS/MS with collision-induced dissociation (CID) to fragment ions and compare with synthetic standards .
- Stability testing : Conduct forced degradation studies under UV light, oxidative (H₂O₂), and hydrolytic (acid/alkaline) conditions, followed by LC-UV/HRMS analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
